Holmium hydride

Vue d'ensemble

Description

Holmium Hydride, also known as Holmium Trihydride, is a solid substance that releases inflammable gas when it comes in contact with water . It is generally available in most volumes, including high purity, submicron, and nanopowder forms .

Synthesis Analysis

Holmium can be obtained through the reduction of holmium fluoride with calcium metal . The reaction is as follows: 2HoF3 + 3Ca → 2Ho + 3CaF2 . Commercially, it is extracted mainly from monazite or gadolinite ores with sodium hydroxide, hydrochloric acid, or sulfuric acid through ion exchange chromatography or solvent extraction techniques .Molecular Structure Analysis

The molecular formula for Holmium Hydride is HoH3 . The average mass is 167.954 Da, and the monoisotopic mass is 167.953781 Da .Chemical Reactions Analysis

Holmium is quite electropositive and is generally trivalent . It reacts slowly with cold water and quickly with hot water to form holmium(III) hydroxide . The reaction is as follows: 2 Ho (s) + 6 H2O (l) → 2 Ho(OH)3 (aq) + 3 H2 (g) .Physical And Chemical Properties Analysis

Holmium is soft, malleable, and ductile . It is stable in dry air at room temperature but is reactive at high temperatures or in moist air . It has the highest magnetic moment of all elements present in nature and often exists in its trivalent state .Applications De Recherche Scientifique

Hydride Phase Development in Bulk Uranium and Holmium

The characteristics of hydride phase development in bulk uranium and holmium have been compared, revealing significant differences due to strain effects associated with volume expansion during hydride formation. In holmium, intergranular hydride precipitation occurs throughout the bulk, emphasizing its distinct behavior compared to uranium (Bloch & Mintz, 1982).

Holmium Hydride Oxide (HoHO)

A study focusing on holmium hydride oxide (HoHO) showcases its synthesis, properties, and potential applications. HoHO, synthesized via the reaction of Ho2O3 with HoH3 or CaH2, displays an Alexandrite effect and paramagnetic properties, suggesting potential in material science and magnetic applications (Zapp et al., 2021).

Positron Annihilation in Rare-Earth Hydrides

The study of positron annihilation in rare-earth hydrides, including holmium hydride, indicates a metallic nature in their electronic structure. This reveals the contribution of holmium hydride to the understanding of metallic bonding in these materials (Chouinard & Gustafson, 1971).

Hydriding Kinetics of Metallic Holmium

Investigating the hydriding reaction of holmium under specific conditions, this research offers insights into the kinetics and topochemistry of hydride formation in holmium, which could have implications in energy storage and material science applications (Bloch, 2008).

High-Field Magnetization in Holmium-Based Hydride

A study on high-field magnetization of holmium-based hydride explores its magnetic properties and potential applications in fields like magnetic sensors or data storage (Kostyuchenko et al., 2022).

Electrical Resistivity of Holmium Hydride Films

Research on the electrical resistivity of holmium hydride films contributes to the understanding of its potential in electronics, especially considering the observed behavior in relation to film thickness (Khan, 1987).

Pressure-Induced Phase Transition in Holmium Trihydrides

The study of pressure-induced phase transitions in holmium trihydrides offers insights into material behavior under high-pressure conditions, which is relevant for high-pressure technologies and material science (Palasyuk & Tkacz, 2005).

Magnetic X-Ray Scattering in Holmium

Investigating magnetic x-ray scattering in holmium contributes to the understanding of its magnetic structures, potentially influencing the development of magnetic materials and technologies (Gibbs et al., 1985).

Influence of Hydrogen on Properties of Rare-Earth Hydrides

This study explores the influence of hydrogen on the properties of rare-earth hydrides, including holmium, which is crucial for understanding the behavior of these materials in various applications (Kvashnina et al., 2006).

Metal Hydrides in Engineering Systems

A comprehensive review of metal hydrides, including holmium hydride, in various engineering systems, processes, and devices, highlighting their broad applicability beyond hydrogen storage (Bhuiya et al., 2015).

Safety And Hazards

Holmium Hydride should be handled with care to avoid dust formation . Avoid breathing mist, gas, or vapors, and avoid contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Orientations Futures

Holmium has potential applications in various high-tech fields, including fiber optics, nuclear reactors, and even quantum computing . Its unique properties could potentially allow for the creation of more stable and efficient quantum computers . In the realm of medicine, research into Holmium-based compounds is showing promise for the treatment of certain types of cancer .

Propriétés

IUPAC Name |

holmium(3+);hydride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ho.3H/q+3;3*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSPCBRAAJGRNLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

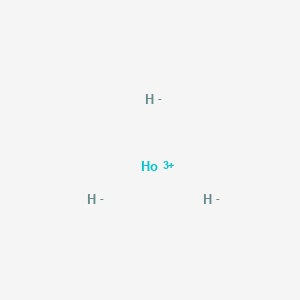

[H-].[H-].[H-].[Ho+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3Ho | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.954 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Holmium hydride | |

CAS RN |

13598-41-9 | |

| Record name | Holmium hydride (HoH3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013598419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Holmium hydride (HoH3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Holmium trihydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.684 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,1'-Bicyclopentyl]-2-ol](/img/structure/B1596496.png)